3-Chloroadamantane-1-carboxamide
Overview
Description
3-Chloroadamantane-1-carboxamide is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.7 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-Chloroadamantane-1-carboxamide consists of an adamantane backbone with a chlorine atom and a carboxamide group attached .Physical And Chemical Properties Analysis
3-Chloroadamantane-1-carboxamide is very slightly soluble (0.15 g/L at 25 ºC), has a density of 1.26±0.1 g/cm^3 (at 20 ºC 760 Torr), and a melting point of 147-148 ºC .Scientific Research Applications
Synthesis and Ligand Applications
- 3-Chloroadamantane-1-carboxamide derivatives, such as those synthesized in studies by Sívek et al. (2008), have been explored for their potential as N-chelating ligands in various chemical reactions, including Henry and Aldol reactions. These derivatives demonstrate varied efficiencies and yields in these contexts (Sívek, Pytela, & Bureš, 2008).
Catalysis and Synthesis
- Research by England and Padwa (2008) indicates that carboxamide derivatives can undergo catalytic transformations, such as gold-catalyzed cycloisomerization, which are pivotal in the synthesis of complex organic structures, like lavendamycin analogues (England & Padwa, 2008).
Polymer Synthesis
- Chern and Chung (1996) utilized diamines related to adamantane structures in the synthesis of polyamides and polyimides, highlighting the role of adamantane derivatives in creating polymers with significant thermal stability and solubility properties (Chern & Chung, 1996).
Antimicrobial Activity
- The study of antimicrobial activity in carboxamide compounds, as explored by Kolisnyk et al. (2015), reflects the potential of 3-Chloroadamantane-1-carboxamide derivatives in developing new antimicrobial agents with significant activity against a variety of microorganisms (Kolisnyk et al., 2015).
Fungicide Development
- Carboxamide compounds have also been investigated for their fungicidal properties. Yoshikawa et al. (2011) examined carboxin-related carboxamides for their efficacy in controlling plant diseases, highlighting the diverse agricultural applications of these compounds (Yoshikawa, Katsuta, Kishi, & Yanase, 2011).
Fluorescence and Detection Applications
- Carboxamides have been studied for their applications in fluorescence and detection. For instance, Saleem and Lee (2014) synthesized a carboxamide derivative for selective fluorescent and colorimetric sensing of Cu2+ in aqueous solutions and living cells, demonstrating the potential of these compounds in biochemical sensing and imaging (Saleem & Lee, 2014).
properties
IUPAC Name |
3-chloroadamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXPGWNCORDLEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404799 | |
Record name | 3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroadamantane-1-carboxamide | |
CAS RN |
6240-08-0 | |
Record name | 3-chloroadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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